molecular formula C10H17FO B141663 Cyclohexyl(1-fluoro-1-methylethyl) ketone CAS No. 130485-81-3

Cyclohexyl(1-fluoro-1-methylethyl) ketone

Cat. No. B141663
M. Wt: 172.24 g/mol
InChI Key: VTEMLBSPIWBRKR-UHFFFAOYSA-N
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Description

Cyclohexyl(1-fluoro-1-methylethyl) ketone is a chemical compound that is widely used in scientific research. It is a ketone that contains a cyclohexyl group and a fluoromethyl group, making it a versatile compound that has a wide range of applications.

Mechanism Of Action

The mechanism of action of Cyclohexyl(1-fluoro-1-methylethyl) ketone is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. It has been shown to undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of a variety of products.

Biochemical And Physiological Effects

The biochemical and physiological effects of Cyclohexyl(1-fluoro-1-methylethyl) ketone are not well studied. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. It is also not known to have any significant effects on the central nervous system.

Advantages And Limitations For Lab Experiments

One advantage of Cyclohexyl(1-fluoro-1-methylethyl) ketone is that it is a versatile compound that can be used in a wide range of experiments. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it is not well studied and its mechanism of action is not well understood.

Future Directions

There are many future directions for research on Cyclohexyl(1-fluoro-1-methylethyl) ketone. One direction is to study its mechanism of action in more detail, particularly its interactions with nucleophiles. Another direction is to explore its potential as a starting material for the synthesis of other compounds with pharmaceutical or agrochemical applications. Finally, it would be interesting to study its potential as a reagent in catalytic reactions, particularly in the field of asymmetric catalysis.

Synthesis Methods

Cyclohexyl(1-fluoro-1-methylethyl) ketone can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with 1-fluoro-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of cyclohexanone with 1-fluoro-1-methylethyl magnesium bromide in the presence of a copper catalyst.

Scientific Research Applications

Cyclohexyl(1-fluoro-1-methylethyl) ketone is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds, such as cyclohexyl(1-fluoro-1-methylethyl)carbamate, which has been shown to have antifungal activity.

properties

CAS RN

130485-81-3

Product Name

Cyclohexyl(1-fluoro-1-methylethyl) ketone

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

IUPAC Name

1-cyclohexyl-2-fluoro-2-methylpropan-1-one

InChI

InChI=1S/C10H17FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

VTEMLBSPIWBRKR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)C1CCCCC1)F

Canonical SMILES

CC(C)(C(=O)C1CCCCC1)F

synonyms

1-Propanone, 1-cyclohexyl-2-fluoro-2-methyl- (9CI)

Origin of Product

United States

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